molecular formula C5H3F2NO2S B2965434 2,2-Difluoro-2-(1,3-thiazol-5-yl)acetic acid CAS No. 2007426-87-9

2,2-Difluoro-2-(1,3-thiazol-5-yl)acetic acid

Cat. No.: B2965434
CAS No.: 2007426-87-9
M. Wt: 179.14
InChI Key: HAIYJJBYSVUWCZ-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(1,3-thiazol-5-yl)acetic acid is an organic compound that features a thiazole ring substituted with difluoroacetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(1,3-thiazol-5-yl)acetic acid typically involves the reaction of 2,2,4,5-tetrafluoro-5-(trifluoromethoxy)-1,3-dioxolane anion with ethyl fluoroacetate, followed by hydrolysis to yield the desired product . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of industrial-grade reagents and continuous flow reactors to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-(1,3-thiazol-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroacetic acid derivatives, while substitution reactions can introduce various functional groups to the thiazole ring.

Scientific Research Applications

2,2-Difluoro-2-(1,3-thiazol-5-yl)acetic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2,2-Difluoro-2-(1,3-thiazol-5-yl)acetic acid is unique due to its specific combination of a thiazole ring and difluoroacetic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2,2-difluoro-2-(1,3-thiazol-5-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F2NO2S/c6-5(7,4(9)10)3-1-8-2-11-3/h1-2H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIYJJBYSVUWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)C(C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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